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Introduction

These application notes provide a detailed protocol for the welding of CF53 steel (also known
as Werkstoff-Nr. 1.1213 or C53). CF53 is a medium-carbon, unalloyed steel primarily used for
components requiring high strength and wear resistance, often achieved through flame or
induction hardening.[1][2] Its significant carbon content (0.50-0.57%) increases hardness and
strength but markedly reduces weldability, making it highly susceptible to cold cracking.[3][4]

Successful welding of CF53 is challenging and necessitates rigorous control over preheating,
heat input, interpass temperature, and post-weld heat treatment (PWHT) to prevent the
formation of brittle martensitic structures in the Heat-Affected Zone (HAZ).[3][5] These
protocols are designed for engineering and materials science applications where joining of
CF53 components is unavoidable.

Material Properties

A thorough understanding of the base material's chemical and mechanical properties is critical
for developing a successful welding procedure.

2.1 Chemical Composition

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15570918#bc-rfq
https://www.benchchem.com/product/b15570918/docs?utm_src=pdf-body#application-notes-and-protocols-for-welding-cf53-1-1213-medium-carbon-steel
https://www.benchchem.com/product/b15570918/docs?utm_src=pdf-body#application-notes-and-protocols-for-welding-cf53-1-1213-medium-carbon-steel
https://pauly-stahlhandel.com/de/werkstoff-nr/1.1213
https://lintec-aulendorf.com/de-wAssets/docs/datenblaetter/LinTec-Cf-53-C55E-1.1213-1.1203-verchromt.pdf
https://eoxs.com/new_blog/how-chemistry-affects-weldability-in-carbon-steel/
https://www.onlinemetals.com/en/weldability-of-steel
https://www.benchchem.com/product/b15570918/docs?utm_src=pdf-body#application-notes-and-protocols-for-welding-cf53-1-1213-medium-carbon-steel
https://eoxs.com/new_blog/how-chemistry-affects-weldability-in-carbon-steel/
https://www.kobelco-welding.jp/education-center/medium/medium03.html
https://www.benchchem.com/product/b15570918/docs?utm_src=pdf-body#application-notes-and-protocols-for-welding-cf53-1-1213-medium-carbon-steel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The chemical composition of CF53 steel is a primary determinant of its weldability. The high
carbon content is the main factor contributing to its hardenability and, consequently, the risk of
cracking.

Table 1: Chemical Composition of CF53 (1.1213) Steel

Element Content (%)
Carbon (C) 0.50 - 0.57
Silicon (Si) 0.15-0.35
Manganese (Mn) 0.40-0.70
Phosphorus (P) <0.025
Sulfur (S) <0.035

(Source:[1][6][7])
2.2 Mechanical Properties

The mechanical properties of CF53 vary significantly with its heat treatment condition. The
following table presents typical properties for the material in a quenched and tempered state.

Table 2: Typical Mechanical Properties of CF53 (Quenched and Tempered)

Property Value (for diameter 41-100 mm)
Tensile Strength 640 - 780 N/mm?

0.2% Proof Stress 400 N/mm?

Elongation (A%) 15%

Hardness (Soft Annealed) <223 HB

Hardness (Quenched) 57 - 62 HRC

(Source:[8])
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Welding Protocol

This protocol outlines the essential steps and parameters for welding CF53 steel. Adherence to
these steps is critical to mitigate the risk of hydrogen-induced cold cracking.

3.1 Pre-Welding Preparation
o Material Inspection: Verify material certificates to confirm the grade is CF53 (1.1213).

 Joint Preparation: Clean the weld joint and surrounding areas (minimum 25 mm on each
side) to remove all contaminants such as scale, rust, oil, grease, and moisture.[9] This is
crucial to prevent the introduction of hydrogen.

o Consumable Selection: Use low-hydrogen filler metals.[4][5] The choice of consumable
should aim to provide a weld metal with high ductility to accommodate stresses. Austenitic
stainless steel fillers (e.g., E309 or E312) are often used to provide a ductile weld, although
they may not be suitable for subsequent heat treatment. For applications requiring post-weld
heat treatment, a low-alloy ferritic filler may be necessary, but this increases the cracking
risk.

o Consumable Conditioning: Dry all welding consumables according to the manufacturer's
recommendations to minimize hydrogen content.[5] Low-hydrogen electrodes should be held
in a heated quiver at the prescribed temperature until use.

3.2 Preheating and Temperature Control

Preheating is the most critical step in preventing weld cracking.[5][10][11] It slows the cooling
rate of the weld and HAZ, which helps prevent the formation of brittle martensite and allows
hydrogen to diffuse out of the weldment.[10][11]

Table 3: Recommended Preheating and Interpass Temperatures
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Parameter Temperature Range Notes

Must be established and
maintained uniformly over

Preheat Temperature 300 - 400°C (572 - 752°F) .
a wide area around the
joint.
Do not allow the workpiece to
cool below the minimum
Interpass Temperature < 400°C (752°F)

preheat temperature between

passes.

(Source:[5][12])
Protocol Steps:

o Apply heat uniformly to the area surrounding the weld joint. The heated zone should extend
at least 75-100 mm from each side of the weld line.[13]

» Use temperature-indicating crayons or calibrated contact thermometers to verify the preheat
temperature before welding begins and to monitor the interpass temperature between weld
passes.

3.3 Welding Execution

e Welding Process: Low-hydrogen processes such as Shielded Metal Arc Welding (SMAW)
with low-hydrogen electrodes (E7018 type or similar) or Gas Metal Arc Welding (GMAW) with
a solid wire are recommended to minimize hydrogen input.[5][14]

e Heat Input: Maintain a low to moderate heat input. High heat input can create a coarse-
grained HAZ, which may be susceptible to cracking.

e Welding Technique: Use a stringer bead technique. Avoid wide weave beads, as they can
increase heat input and residual stress.

3.4 Post-Weld Heat Treatment (PWHT)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.kobelco-welding.jp/education-center/medium/medium03.html
https://wholesale.yeswelder.com/blog/pre-and-post-weld-heat-treatment/
https://m.youtube.com/watch?v=v2RnsWtnxiY
https://www.kobelco-welding.jp/education-center/medium/medium03.html
https://cfsei.memberclicks.net/assets/docs/technotes/tn-f140-10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

A controlled cooling and PWHT procedure is mandatory to ensure the integrity of the welded
joint.

» Immediate Postheating (Hydrogen Bake-Out): Immediately after the final weld pass is
completed and before the weldment cools below the preheat temperature, the component
should be heated to a temperature of 300-350°C and held for 2 to 4 hours.[5][11] This
process, known as a hydrogen bake-out, is critical for allowing diffusible hydrogen to escape
from the weld and HAZ, significantly reducing the risk of delayed cracking.[5][10]

o Slow Cooling: After postheating, wrap the weldment in insulating blankets to ensure a very
slow cooling rate down to ambient temperature.

o Stress Relief Annealing: Once cooled, a full stress relief anneal is highly recommended. Heat
the component to 600-650°C, hold for 1 hour per 25 mm of thickness, and then allow it to
cool slowly in the furnace.[5] This treatment tempers any hard martensitic structures,
reduces residual stresses, and improves the toughness of the joint.[10][15]

Visualizations

4.1 Welding Workflow Diagram

The following diagram illustrates the required workflow for successfully welding CF53 steel.
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Figure 1. Sequential workflow for welding CF53 steel.
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4.2 Metallurgical Control Diagram

This diagram illustrates the logical relationship between welding parameters and the final
metallurgical outcome, highlighting the critical path to avoiding defects.
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Figure 2. Relationship between inputs and weld quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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